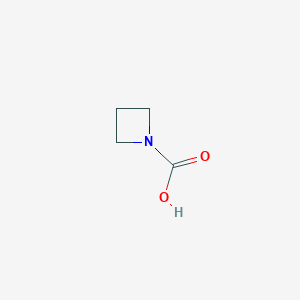
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate is a synthetic organic compound that belongs to the class of methacrylate derivatives. It is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonate group. This compound is of significant interest in various fields due to its unique chemical structure and properties, which make it suitable for a range of applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves the esterification of methacrylic acid with 1-(2,5-dioxopyrrolidin-3-yl)sulfonic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methacryloyloxy group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, such as using reducing agents like sodium borohydride, to yield reduced derivatives.
Substitution: The sulfonate group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized methacryloyloxy derivatives.
Reduction: Reduced methacryloyloxy derivatives.
Substitution: Substituted sulfonate derivatives.
科学研究应用
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as hydrophilicity and biocompatibility.
Biology: The compound is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
作用机制
The mechanism of action of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and functionality. The sulfonate group enhances the compound’s solubility and ionic interactions, making it suitable for various applications in aqueous environments. The dioxopyrrolidine ring contributes to the compound’s stability and reactivity.
相似化合物的比较
- Sodium methacrylate
- Sodium 2-(methacryloyloxy)ethyl sulfonate
- Sodium 3-(methacryloyloxy)propyl sulfonate
Comparison: Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate is unique due to the presence of the dioxopyrrolidine ring, which imparts distinct chemical and physical properties compared to other methacrylate derivatives. This ring structure enhances the compound’s stability and reactivity, making it more suitable for specific applications in polymer synthesis and biomedical research. The sulfonate group also provides improved solubility and ionic interactions, distinguishing it from other similar compounds.
属性
分子式 |
C8H8NNaO7S |
|---|---|
分子量 |
285.21 g/mol |
IUPAC 名称 |
sodium;1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C8H9NO7S.Na/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15;/h5H,1,3H2,2H3,(H,13,14,15);/q;+1/p-1 |
InChI 键 |
GGKITLHGLSVNRX-UHFFFAOYSA-M |
规范 SMILES |
CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)






